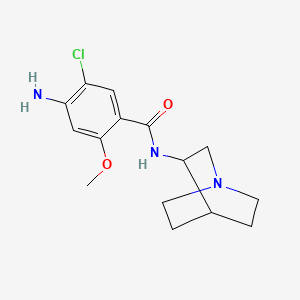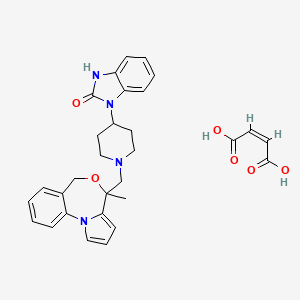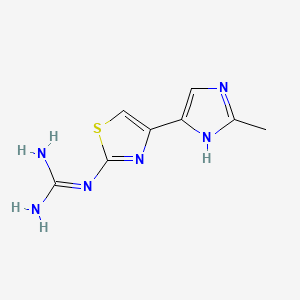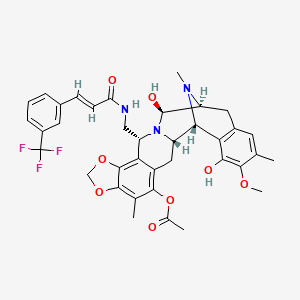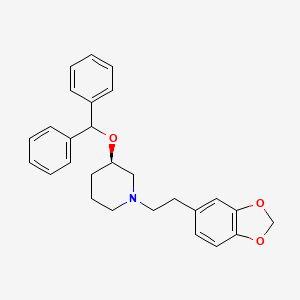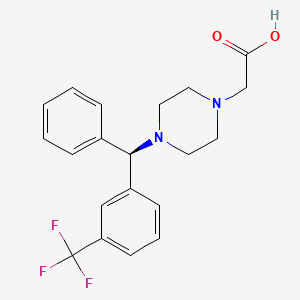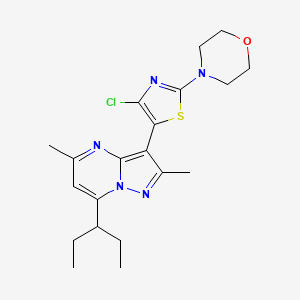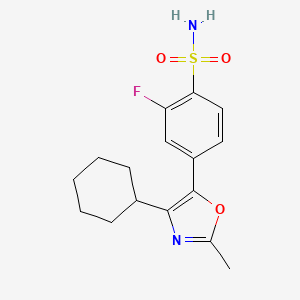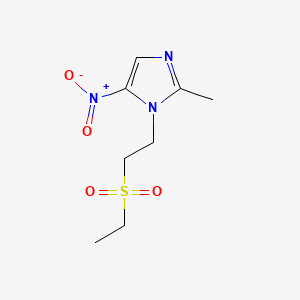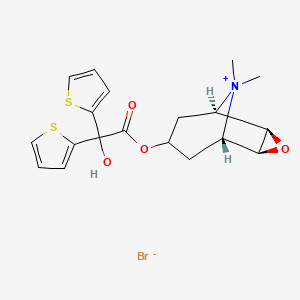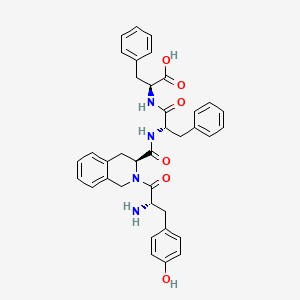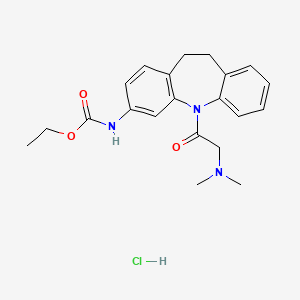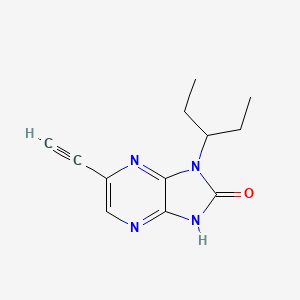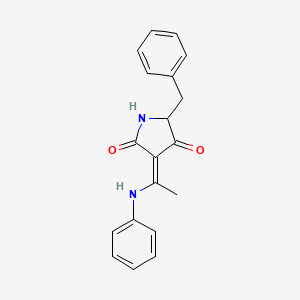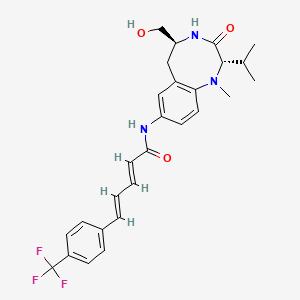
alpha-APP Modulator
Overview
Description
The alpha-APP Modulator, also known as the alpha-Amyloid Precursor Protein Modulator, is a cell-permeable benzolactam derived PKC activator . It efficiently enhances non-amyloidogenic alpha-processing of amyloid precursor protein (APP) even at 100 nM in human fibroblast AG06848 .
Molecular Structure Analysis
The alpha-APP Modulator has an empirical formula of C27H30F3N3O3 . It contains a total of 68 bonds, including 38 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, and 12 aromatic bonds .
Physical And Chemical Properties Analysis
The alpha-APP Modulator is a solid substance with an orange color . It is soluble in methanol (1 mg/mL) and DMSO (50 mg/mL). It is recommended to be stored at -20°C and protected from light .
Scientific Research Applications
Alzheimer’s Disease Treatment
- Scientific Field : Biomedicine
- Application Summary : The alpha-APP Modulator has been studied for its potential role in the treatment of Alzheimer’s disease (AD). AD is characterized by the formation of intracellular aggregates composed of heavily phosphorylated tau protein and extracellular deposits of amyloid-β (Aβ) plaques derived from proteolytic cleavage of amyloid precursor protein (APP) .
- Methods of Application : The alpha-APP Modulator’s role in AD treatment involves its interaction with APP. APP is cleaved by β-secretase (BACE1) and γ-secretase to yield Aβ. Autophagy, a process that plays a critical role in maintaining cellular homeostasis, is involved in the processing of APP .
- Results/Outcomes : Dysregulation of autophagy has been associated with the pathogenesis of AD. Therefore, modulation of autophagy, potentially through the use of alpha-APP Modulators, has gained attention as a promising approach to treat AD .
Inhibition of Aβ Aggregation
- Scientific Field : Physical Chemistry
- Application Summary : Alpha-APP Modulators have been proposed for their interaction mechanism with amyloid precursor-like proteins 1 and 2 (APLP1 and APLP2), which biochemically behave similarly to APP .
- Methods of Application : Comparative atomic investigations on Alpha-M and WGX-50 in complex with APLP1 and APLP2 were conducted using biophysical and molecular simulation methods .
- Results/Outcomes : The findings demonstrate that WGX50 potentially acts as a more potent inhibitor for APLP1 and APLP2 than Alpha-M, showing the diverse pharmacological potential of WGX50 .
APP Processing
- Scientific Field : Biomedicine
- Application Summary : The phosphorylation of APP and key enzymes involved in the proteolytic processing of APP has been demonstrated to be critical for modulating the generation of Aβ .
- Methods of Application : This involves altering the subcellular localization of APP or changing the enzymatic activities of the secretases responsible for APP processing .
- Results/Outcomes : This modulation can potentially alter the generation of Aβ, which is a key factor in the development of Alzheimer’s disease .
Electro-Optic Modulators
- Scientific Field : Optics
- Application Summary : Alpha-APP Modulators have been used in electro-optic modulators, which allow you to control the amplitude, phase, and polarization state of an optical beam electrically .
- Methods of Application : These modulators impress information onto an optical frequency carrier. In measurement systems, amplitude modulators can be used as actuators to hold the intensity in a laser beam constant, or as optical choppers to produce a pulse stream from a CW laser beam .
- Results/Outcomes : Modulators with frequencies to 10 GHz find applications in FM spectroscopy, laser stabilization, and laser linewidth-broadening experiments .
Knockdown of Amyloid Precursor Protein
- Scientific Field : Biomedicine
- Application Summary : Alpha-APP Modulators have been used in the knockdown of Amyloid Precursor Protein (APP). Reducing APP expression is an attractive approach for Alzheimer’s disease treatment and prevention .
- Methods of Application : This involves genetic alterations that either increase the overall dosage of APP or alter its processing to favor the generation of longer, more aggregation-prone Aβ species .
- Results/Outcomes : New technologies that reduce the dosage of APP expression may allow disease modification and slow clinical progression, delaying or even preventing onset .
High-Speed Data Transmission
- Scientific Field : Telecommunications
- Application Summary : Alpha-APP Modulators have been used in high-speed data transmission systems .
- Methods of Application : The primary application for these modulators in datacom-centric environments has been the digital transmission at high line rates through intensity modulation and direct detection (IM/DD) .
- Results/Outcomes : These modulators have been proven to deliver high 100+ Gb/s data rates over a single wavelength using simple modulation formats .
Telecommunications
- Scientific Field : Telecommunications
- Application Summary : Alpha-APP Modulators have been used in telecommunications, where they play a crucial role in transmitting signals over various distances, enabling devices to communicate .
- Methods of Application : The basic principle of a modulator is to superimpose the message signal onto the carrier signal. This process changes one or more properties of the carrier signal, such as its amplitude, frequency, or phase, depending on the type of modulator in use .
- Results/Outcomes : Modulation enables efficient use of bandwidth, reducing the chance of signal overlap and interference. It also allows multiple signals to be transmitted simultaneously over a single channel, a concept known as multiplexing .
PKC Modulators
- Scientific Field : Biomedicine
- Application Summary : Alpha-APP Modulators have been used as PKC modulators. Two potent classes of PKC modulators can activate the α-secretase pathway, the benzo/indolactams and bryostatin/bryologues .
- Methods of Application : These modulators activate the α-secretase APP processing and PKC-α, -δ, and -ε induced by the benzolactam-APP modulator TPPB and bryostatin-1 .
- Results/Outcomes : Bryostatin-1 produced a more rapid, potent, and sustained activation of α-secretase APP processing than TPPB and selectively activated PKC-δ and PKC-ε .
Digital Communication
- Scientific Field : Digital Communication
- Application Summary : Alpha-APP Modulators have been used in digital communication, where they perform the vital function of converting modulated signals back into their original form .
- Methods of Application : This enables the transmission and reception of information across various platforms and devices .
- Results/Outcomes : As technology advances, the role and capabilities of demodulators are expected to evolve and become even more crucial to digital communication .
Future Directions
Research into the alpha-APP Modulator and its effects on the amyloid precursor protein (APP) processing pathway could provide valuable insights into potential therapies for Alzheimer’s disease . Further investigation into the mechanism of how this neuroprotective protein affects memory formation and how it might be used as an Alzheimer’s disease therapy is needed .
properties
IUPAC Name |
(2E,4E)-N-[(2S,5S)-5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)/b6-4+,7-5+/t22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVEMPZUIFSII-IHHOKICGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=C(N1C)C=CC(=C2)NC(=O)/C=C/C=C/C3=CC=C(C=C3)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433032 | |
| Record name | alpha-APP Modulator | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-APP Modulator | |
CAS RN |
497259-23-1 | |
| Record name | alpha-APP Modulator | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



